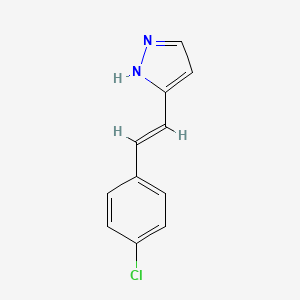
3-(4-Chlorostyryl)-1H-Pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 3-(4-Chlorostyryl)-1H-Pyrazole involves specific chemical reactions, but unfortunately, I don’t have access to detailed synthetic pathways. Researchers have explored both natural products and synthetic small molecules as potential inhibitors of FtsZ, a GTP-dependent prokaryotic cell division protein. FtsZ forms a dynamic Z-ring in bacterial cells, leading to septation and subsequent cell division. Inhibition of the Z-ring blocks cell division, making FtsZ an attractive target for antibacterial drug development .
Molecular Structure Analysis
The molecular structure of 3-(4-Chlorostyryl)-1H-Pyrazole is characterized by a pyrazole ring with a chlorostyryl group attached. The compound shares less than 10% sequence identity with eukaryotic cell division protein tubulin. It is essential to consider this unique structure when exploring its properties and interactions .
科学的研究の応用
Synthesis and Medicinal Chemistry
Pyrazole derivatives, including 3-(4-Chlorostyryl)-1H-Pyrazole, are pivotal in medicinal chemistry due to their broad biological activities. These compounds serve as a pharmacophore in various biologically active compounds, highlighting their role in drug discovery. The synthesis of pyrazole heterocycles often involves condensation followed by cyclization, utilizing reagents like phosphorus oxychloride (POCl3), dimethylformamide, acetamide, and hydrazine. These processes yield heterocyclic pyrazoles with potential yields under simple reaction conditions or microwave irradiation. The widespread bioactivities of these compounds, such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties, underscore their significance in medicinal chemistry (A. M. Dar & Shamsuzzaman, 2015).
Hybrid Catalysts in Heterocyclic Synthesis
The application of hybrid catalysts in synthesizing heterocyclic compounds, including pyrazole derivatives, has seen significant advancements. Hybrid catalysts, encompassing organocatalysts, metal catalysts, ionic liquid catalysts, and nanocatalysts, have facilitated the development of complex heterocyclic structures. These catalysts offer diverse synthetic pathways, enhancing the structural variety and bioavailability of heterocyclic compounds for medicinal and pharmaceutical industries. The review of synthetic strategies employing hybrid catalysts from 1992 to 2022 highlights the evolving methodologies in creating bioactive molecules, including pyrazole scaffolds (Mehul P. Parmar, Ruturajsinh M. Vala, & H. Patel, 2023).
Kinase Inhibitors and Pyrazole Scaffolds
Pyrazolo[3,4-b]pyridine, a scaffold closely related to pyrazole derivatives, has been utilized extensively in designing kinase inhibitors. Its versatility in binding to kinases through multiple modes has made it a core element in numerous patents. This scaffold's ability to form hydrogen bond donor–acceptor pairs, similar to those in kinase inhibitors, exemplifies its utility in medicinal chemistry. The detailed examination of patents and peer-reviewed articles emphasizes pyrazolo[3,4-b]pyridine's role in inhibitor activity, intellectual property advantages, and synthetic flexibility (Steve Wenglowsky, 2013).
Safety And Hazards
特性
IUPAC Name |
5-[(E)-2-(4-chlorophenyl)ethenyl]-1H-pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c12-10-4-1-9(2-5-10)3-6-11-7-8-13-14-11/h1-8H,(H,13,14)/b6-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJXJPOMWYIJSA-ZZXKWVIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=NN2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=NN2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorostyryl)-1H-Pyrazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

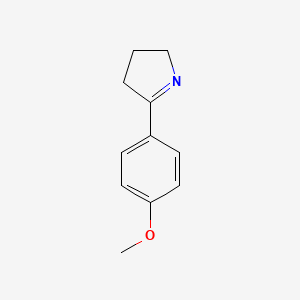
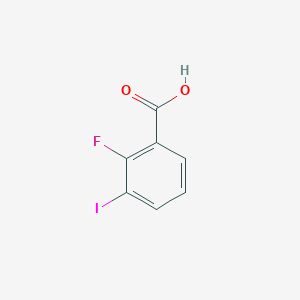
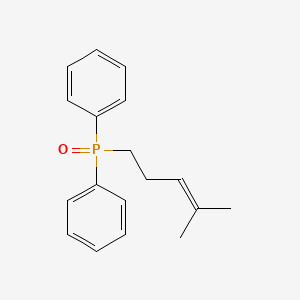
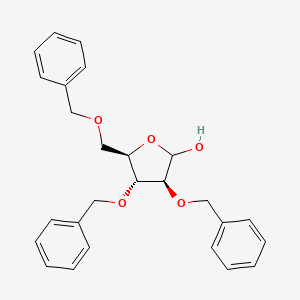
![(6R-trans)-[[2-[(diphenylmethoxy)carbonyl]-8-oxo-7-[(phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]triphenylphosphonium iodide](/img/structure/B1353631.png)
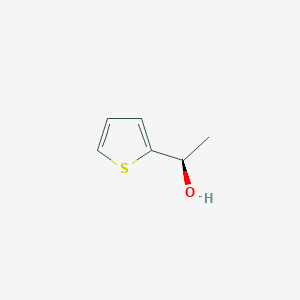
![{1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol](/img/structure/B1353633.png)
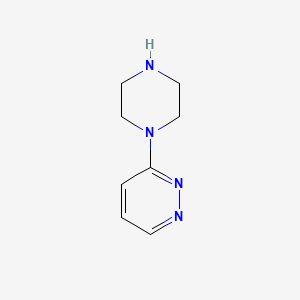
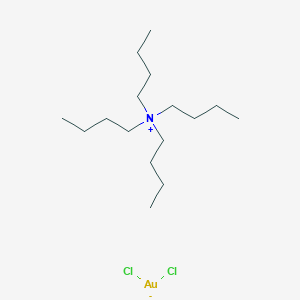
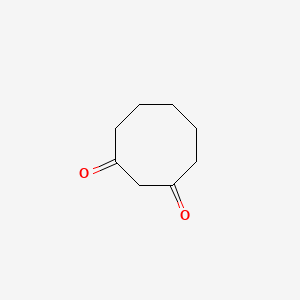
![Pyrazolo[1,5-a]pyridin-5-ylmethanol](/img/structure/B1353643.png)
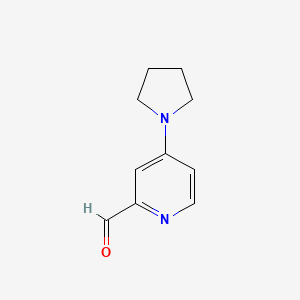
![Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1353646.png)
![(2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid](/img/structure/B1353653.png)